
2,3,3-Trimethyl-1,3-thiasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1,3-thiasilinane is a heterocyclic compound that contains both sulfur and silicon atoms within its structure. This compound is part of the thiasilinane family, which is known for its unique chemical properties and reactivity. The presence of sulfur and silicon in the ring structure imparts distinct characteristics to the compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1,3-thiasilinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal sila-Pummerer rearrangement of diastereomeric this compound S-oxides When heated in carbon tetrachloride (CCl4), the trans isomer converts into the cis isomer, which rapidly rearranges into 2,2,7-trimethyl-1,6,2-oxathiasilepane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-1,3-thiasilinane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and silicon atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert sulfoxides back to sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the silicon or sulfur atoms.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of this compound, such as 2,2,7-trimethyl-1,6,2-oxathiasilepane and siloxanes .
Applications De Recherche Scientifique
2,3,3-Trimethyl-1,3-thiasilinane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2,3,3-trimethyl-1,3-thiasilinane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of sulfur and silicon atoms, which can participate in various chemical transformations. For example, the inversion at the sulfur atom in this compound S-oxides under the action of triethyloxonium tetrafluoroborate has been studied, revealing a high energy barrier for thermal inversion .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethyl-1,4-thiasilinane: This compound is an isomer of 2,3,3-trimethyl-1,3-thiasilinane and exhibits different reactivity and stability.
3,3-Dimethyl-1λ4,3-thiasilinane 1-oxide: Another related compound that undergoes lithiation-methylation reactions under the action of butyllithium.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of both sulfur and silicon atoms in the ring structure. This unique configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88820-74-0 |
|---|---|
Formule moléculaire |
C7H16SSi |
Poids moléculaire |
160.35 g/mol |
Nom IUPAC |
2,3,3-trimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
NUCGIDCGFCGHCD-UHFFFAOYSA-N |
SMILES canonique |
CC1[Si](CCCS1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


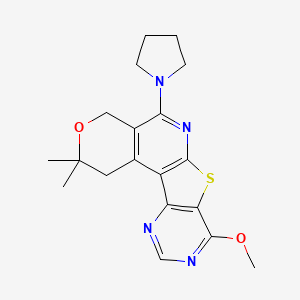
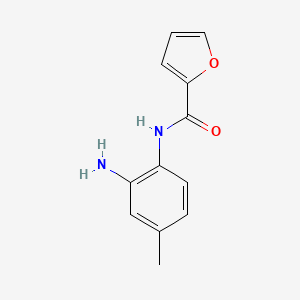
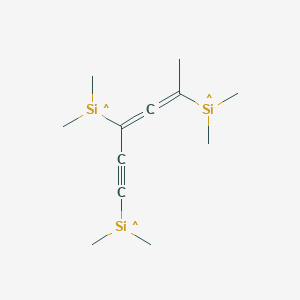
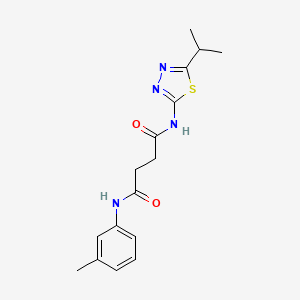

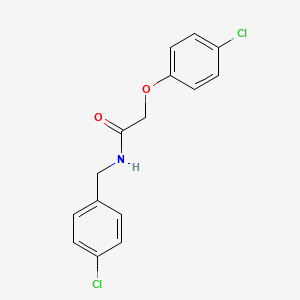

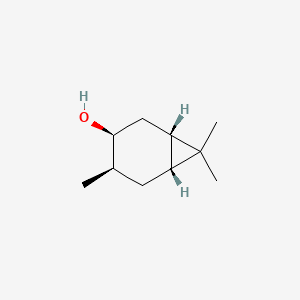
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
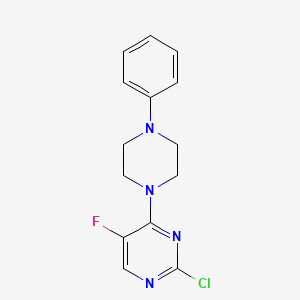
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
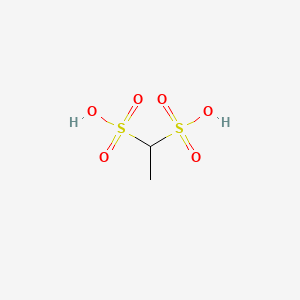
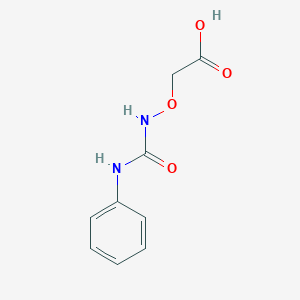
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
